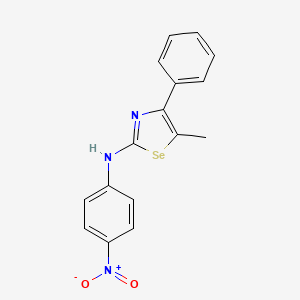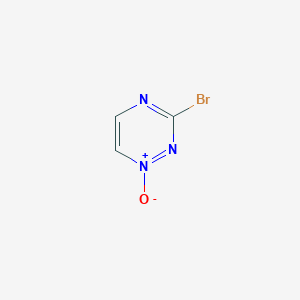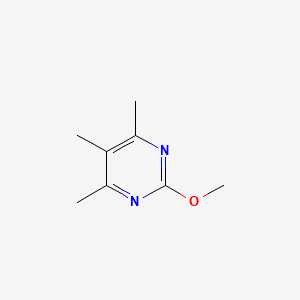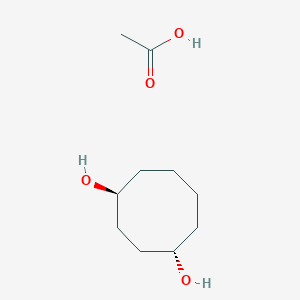
acetic acid;(1S,4S)-cyclooctane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(1S,4S)-cyclooctane-1,4-diol is a compound that combines the properties of acetic acid and a cyclooctane diol Acetic acid is a simple carboxylic acid known for its role in vinegar, while (1S,4S)-cyclooctane-1,4-diol is a diol with two hydroxyl groups attached to a cyclooctane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S,4S)-cyclooctane-1,4-diol can be achieved through several methods. One common approach involves the regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides using acetic acid as a single reagent . This method avoids the use of complex and costly protective groups and can be conducted at elevated temperatures (80–118 °C) using aqueous or anhydrous acetic acid .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes. For example, acetic acid can act as a catalyst for the N-acylation of amines using esters as the acyl source . This method is cost-effective and can be applied to a variety of amines, producing acetamide products in excellent yields at temperatures ranging from 80–120 °C .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(1S,4S)-cyclooctane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the cyclooctane diol can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclooctane derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield cyclooctane-1,4-dione, while reduction can produce cyclooctane-1,4-diol derivatives with fewer hydroxyl groups.
Applications De Recherche Scientifique
Acetic acid;(1S,4S)-cyclooctane-1,4-diol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;(1S,4S)-cyclooctane-1,4-diol involves its interaction with molecular targets and pathways. For example, acetic acid can act as a catalyst in various chemical reactions, facilitating the formation of acetamide products from amines and esters . The hydroxyl groups in the cyclooctane diol can participate in hydrogen bonding and other interactions with biomolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Acetic acid;(1S,4S)-cyclooctane-1,4-diol can be compared with other similar compounds, such as:
Cyclooctane-1,4-diol: Lacks the acetic acid component and has different chemical properties and reactivity.
Acetic acid derivatives: Compounds like acetic anhydride or acetyl chloride have different functional groups and reactivity compared to acetic acid.
The uniqueness of this compound lies in its combination of acetic acid and cyclooctane diol, providing a versatile compound with diverse applications in various fields.
Propriétés
Numéro CAS |
64577-20-4 |
|---|---|
Formule moléculaire |
C10H20O4 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
acetic acid;(1S,4S)-cyclooctane-1,4-diol |
InChI |
InChI=1S/C8H16O2.C2H4O2/c9-7-3-1-2-4-8(10)6-5-7;1-2(3)4/h7-10H,1-6H2;1H3,(H,3,4)/t7-,8-;/m0./s1 |
Clé InChI |
KJENJAISXPUHPP-WSZWBAFRSA-N |
SMILES isomérique |
CC(=O)O.C1CC[C@@H](CC[C@H](C1)O)O |
SMILES canonique |
CC(=O)O.C1CCC(CCC(C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


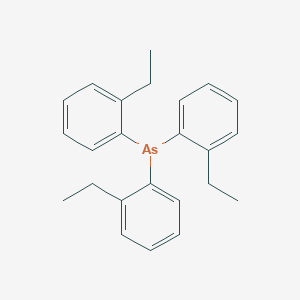

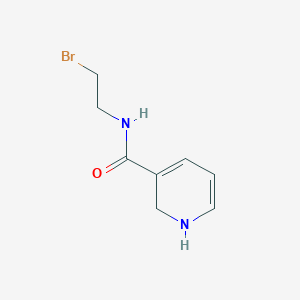

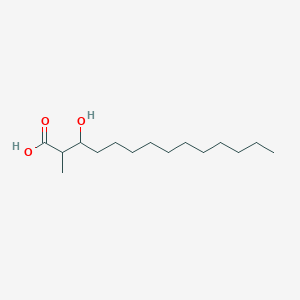
![D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-](/img/structure/B14492422.png)
![N,N-Dimethyl-4-phenylbicyclo[2.2.2]octan-1-amine](/img/structure/B14492425.png)
![4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14492429.png)
